molecular formula C6H5F7O2 B1350591 4,4,5,5,6,6,6-heptafluorohexanoic Acid CAS No. 356-02-5

4,4,5,5,6,6,6-heptafluorohexanoic Acid

Cat. No.: B1350591
CAS No.: 356-02-5
M. Wt: 242.09 g/mol
InChI Key: ISFKSWMQWIRDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H,2H,3H,3H-Perfluorohexanoic Acid is a polyfluoroalkyl substance, commonly referred to as a perfluoroalkyl carboxylic acid. It is characterized by the presence of multiple fluorine atoms attached to a carbon chain, which imparts unique chemical properties. This compound is often found as a contaminant in various environmental matrices, including sea and river water .

Biochemical Analysis

Biochemical Properties

4,4,5,5,6,6,6-Heptafluorohexanoic Acid plays a significant role in biochemical reactions, particularly in the context of environmental testing and research. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been studied for its interactions with enzymes involved in the biodegradation of polyfluoroalkyl phosphates, which are sources of perfluorinated acids in the environment . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modification of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to alterations in the expression of genes involved in metabolic pathways and stress responses . Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, potentially leading to disruptions in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the specific context . For example, the compound can inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy balance within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions, such as exposure to high temperatures or reactive chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can lead to toxic or adverse effects . Studies have identified threshold effects, where certain concentrations of the compound result in significant changes in physiological and biochemical parameters. High doses can lead to toxicity, affecting liver function, kidney function, and overall metabolic health.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in fatty acid metabolism and detoxification processes . The compound can influence metabolic flux, leading to changes in the levels of metabolites and intermediates in these pathways. This can have downstream effects on energy production, lipid synthesis, and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s distribution can affect its localization and concentration within different cellular compartments, influencing its biological activity and effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Its localization within cells can determine its interactions with other biomolecules and its overall impact on cellular processes.

Chemical Reactions Analysis

2H,2H,3H,3H-Perfluorohexanoic Acid undergoes several types of chemical reactions:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2H,2H,3H,3H-Perfluorohexanoic Acid has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of perfluoroalkyl substances.

    Biology: Research studies often investigate its effects on biological systems, particularly its potential toxicity and bioaccumulation.

    Medicine: While not commonly used in therapeutic applications, it is studied for its potential impact on human health.

    Industry: This compound is used in the production of fluoropolymers and other specialized materials

Comparison with Similar Compounds

2H,2H,3H,3H-Perfluorohexanoic Acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of 2H,2H,3H,3H-Perfluorohexanoic Acid, particularly its specific chain length and fluorination pattern, which influence its chemical behavior and applications.

Properties

IUPAC Name

4,4,5,5,6,6,6-heptafluorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O2/c7-4(8,2-1-3(14)15)5(9,10)6(11,12)13/h1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFKSWMQWIRDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(F)(F)F)(F)F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379268
Record name 3:3 Fluorotelomer carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356-02-5
Record name 3:3 Fluorotelomer carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 356-02-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5,6,6,6-heptafluorohexanoic Acid
Reactant of Route 2
Reactant of Route 2
4,4,5,5,6,6,6-heptafluorohexanoic Acid
Reactant of Route 3
4,4,5,5,6,6,6-heptafluorohexanoic Acid
Reactant of Route 4
4,4,5,5,6,6,6-heptafluorohexanoic Acid
Reactant of Route 5
4,4,5,5,6,6,6-heptafluorohexanoic Acid
Reactant of Route 6
Reactant of Route 6
4,4,5,5,6,6,6-heptafluorohexanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.